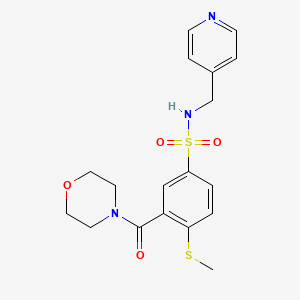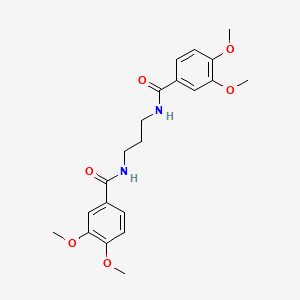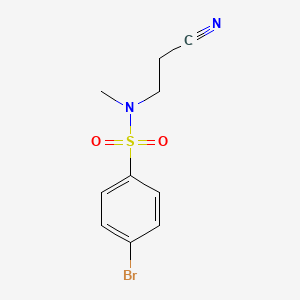
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies. TAK-659 is currently being studied for its potential therapeutic applications in various types of cancers, including lymphoma, leukemia, and multiple myeloma.
Mécanisme D'action
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and prevents its activation by upstream signaling molecules. This inhibition of BTK activity leads to downstream effects, including decreased activation of the NF-κB and AKT signaling pathways, which are known to play a role in cell survival and proliferation.
Biochemical and Physiological Effects
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have selective inhibition of BTK activity, with minimal effects on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. In addition, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it a suitable candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for BTK, which allows for specific targeting of B-cell malignancies. However, one limitation is that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has only been studied in preclinical models and its safety and efficacy in humans are not yet fully understood. In addition, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide may have limitations in certain types of cancers that do not rely on BTK signaling for their growth and survival.
Orientations Futures
Future research on 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide could focus on clinical trials to evaluate its safety and efficacy in humans. In addition, studies could investigate the potential use of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Further research could also explore the use of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide in other types of cancers, such as solid tumors, where BTK signaling may play a role in tumor growth and survival.
Applications De Recherche Scientifique
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. In vitro studies have demonstrated that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lymphoma and leukemia cell lines. In vivo studies using mouse models have also shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(4-pyridinylmethyl)benzenesulfonamide can inhibit tumor growth and improve survival rates.
Propriétés
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-17-3-2-15(12-16(17)18(22)21-8-10-25-11-9-21)27(23,24)20-13-14-4-6-19-7-5-14/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGXPJJHUCTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4668622.png)

![methyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4668628.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B4668634.png)
![2-{[(2-fluorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4668638.png)
![3-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4668646.png)

![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4668671.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4668674.png)
![2-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4668698.png)
![2-amino-4-{5-[(2-nitrophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4668708.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4668723.png)